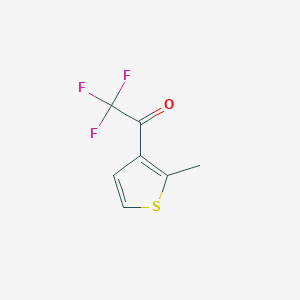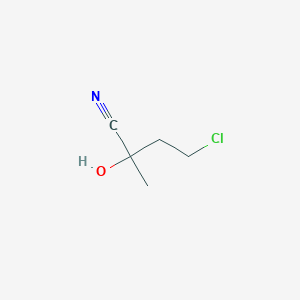
2,3-Dimethyl-4,6-diphenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-4,6-diphenylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4,6-diphenylpyridine can be achieved through various methods. One common approach involves the condensation of β-enamine carbonyl compounds with rongalite, which serves as a C1 unit for the assembly of the pyridine ring . This method is advantageous due to its broad functional group tolerance and the ability to produce substituted pyridine derivatives efficiently.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ catalysts and specific solvents to facilitate the reaction and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-4,6-diphenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, benzene, and toluene . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction pathway and the products formed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
2,3-Dimethyl-4,6-diphenylpyridine has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-4,6-diphenylpyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or serve as intermediates in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,3-Dimethyl-4,6-diphenylpyridine include:
- 2,6-Diphenylpyridine
- 2,4,6-Triphenylpyridine
- 2,3,5,6-Tetrasubstituted pyridines
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of methyl groups at positions 2 and 3, along with phenyl groups at positions 4 and 6, influences its electronic structure and makes it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C19H17N |
|---|---|
Poids moléculaire |
259.3 g/mol |
Nom IUPAC |
2,3-dimethyl-4,6-diphenylpyridine |
InChI |
InChI=1S/C19H17N/c1-14-15(2)20-19(17-11-7-4-8-12-17)13-18(14)16-9-5-3-6-10-16/h3-13H,1-2H3 |
Clé InChI |
TYNZCKZFTMNWIN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid](/img/structure/B12949787.png)
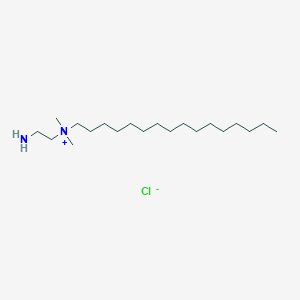
![1-(Bromomethyl)bicyclo[3.2.1]octane](/img/structure/B12949799.png)




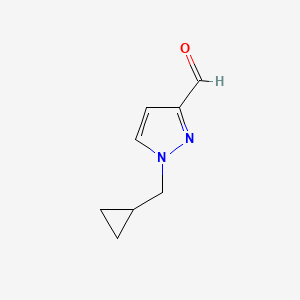
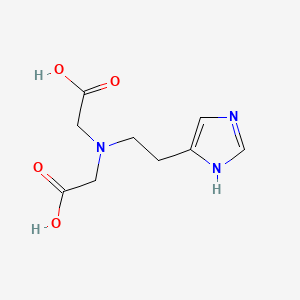

![1-{2-[(2-Phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949835.png)
